molecular formula C20H32O2 B1204059 3beta-Methoxy-androst-5-en-16beta-ol CAS No. 6038-34-2

3beta-Methoxy-androst-5-en-16beta-ol

Cat. No. B1204059
CAS RN: 6038-34-2
M. Wt: 304.5 g/mol
InChI Key: OUMKTFKBXXEGOM-ZPNXQJJCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Methoxyandrost-5-en-16beta-ol is an androstanoid.

Scientific Research Applications

Cytochrome P45017alpha Inhibition

3beta-Methoxy-androst-5-en-16beta-ol, as a steroidal compound, has been studied for its role in inhibiting human cytochrome P45017alpha. This enzyme is crucial in the biosynthesis of steroid hormones. Research by Jarman, Barrie, and Llera (1998) indicates that certain steroidal inhibitors, like abiraterone and its analogs, can irreversibly inhibit this enzyme, impacting steroid hormone production. These inhibitors are structurally related to 3beta-Methoxy-androst-5-en-16beta-ol and provide insights into the role of such compounds in endocrine regulation (Jarman, Barrie, & Llera, 1998).

Enzymatic Inhibition Studies

Various derivatives of steroidal compounds related to 3beta-Methoxy-androst-5-en-16beta-ol have been synthesized to study their inhibitory effects on enzymes like 17alpha-hydroxylase/C17,20-lyase. For example, Iványi et al. (2010) synthesized regioisomeric 17β-N-phenylpyrazolyl steroid derivatives to investigate their effect on this enzyme, which plays a key role in steroidogenesis (Iványi et al., 2010).

Anti-inflammatory Activity

Compounds structurally similar to 3beta-Methoxy-androst-5-en-16beta-ol have demonstrated anti-inflammatory activities. Chaubal et al. (2003) isolated a steroidal compound from Acacia nilotica, which exhibited dose-dependent anti-inflammatory activity. This study highlights the potential of such compounds in treating inflammatory conditions (Chaubal et al., 2003).

Androgen Receptor Transactivation Suppression

Research has also delved into the ability of certain steroids to affect androgen receptor transactivation. Chang et al. (1999) identified steroids that can block androstenediol-induced androgen receptor transactivation in prostate cancer cells. These findings are significant for understanding the role of steroids like 3beta-Methoxy-androst-5-en-16beta-ol in androgen-dependent prostate cancer growth (Chang et al., 1999).

properties

CAS RN

6038-34-2

Product Name

3beta-Methoxy-androst-5-en-16beta-ol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,16S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C20H32O2/c1-19-8-7-17-16(18(19)11-14(21)12-19)5-4-13-10-15(22-3)6-9-20(13,17)2/h4,14-18,21H,5-12H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-/m0/s1

InChI Key

OUMKTFKBXXEGOM-ZPNXQJJCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)OC)C

SMILES

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)OC)C

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)OC)C

Other CAS RN

6038-34-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Methoxy-androst-5-en-16beta-ol
Reactant of Route 2
3beta-Methoxy-androst-5-en-16beta-ol
Reactant of Route 3
3beta-Methoxy-androst-5-en-16beta-ol
Reactant of Route 4
3beta-Methoxy-androst-5-en-16beta-ol
Reactant of Route 5
3beta-Methoxy-androst-5-en-16beta-ol
Reactant of Route 6
3beta-Methoxy-androst-5-en-16beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.